

Brevianamide F: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Brevianamide F	
Cat. No.:	B1667782	Get Quote

Brevianamide F, a naturally occurring diketopiperazine alkaloid, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of its chemical properties, biological functions, and the experimental methodologies used to elucidate its effects, tailored for researchers, scientists, and drug development professionals.

Chemical Identity

Brevianamide F is chemically defined as a cyclodipeptide formed from the amino acids L-tryptophan and L-proline.

Identifier	Value
IUPAC Name	(3S,8aS)-3-((1H-indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione[1][2]
CAS Number	38136-70-8[1][3][4][5]
Molecular Formula	C ₁₆ H ₁₇ N ₃ O ₂ [1][3][5]
Molecular Weight	283.33 g/mol [1][3]
Synonyms	cyclo-(L-Trp-L-Pro), Cyclo-L-tryptophyl-L- proline[3][6]

Biological Activities and Quantitative Data

Brevianamide F exhibits a range of biological effects, including antithrombotic, antimicrobial, and antifouling properties. The following tables summarize the available quantitative data on these activities.

Table 2.1: Antithrombotic Activity

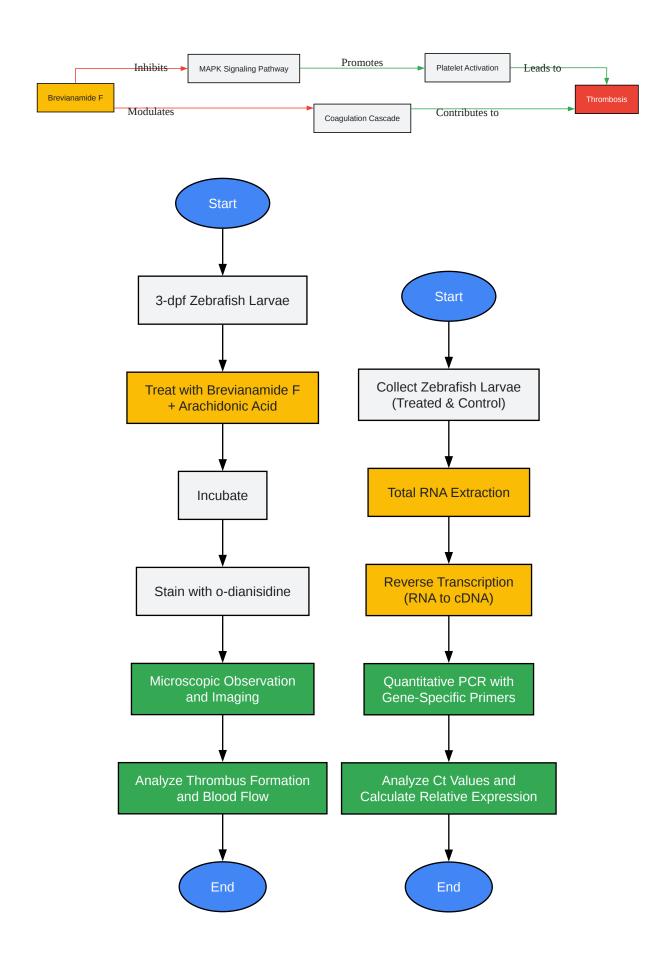
Assay	Model	Effect	Reference
Platelet Aggregation	Arachidonic acid- induced zebrafish thrombosis model	Significantly attenuated	[4]
Circulating Platelet Count	Zebrafish thrombosis model	Increased	[4]
Caudal Blood Flow	Zebrafish thrombosis model	Significantly restored	[4]

Table 2.2: Antimicrobial and Antifungal Activity

Organism	Assay Type	Activity	Reference
Micrococcus luteus	Inhibitory Disc Assay	Active at 30 μ g/disc	[3]
Staphylococcus aureus	Inhibitory Disc Assay	Active at 30 μ g/disc	[3]
Mycobacterium bovis (BCG)	MIC Assay	MIC = 12.5 μg/ml	[3]
Trichophyton rubrum	Antifungal Assay	Active	[6]
Cryptococcus neoformans	Antifungal Assay	Active	[6]
Candida albicans	Antifungal Assay	Active	[6]

Table 2.3: Antifouling Activity

Organism	Assay Type	Activity	Reference
Bugula neritina larvae	Attachment Inhibition	EC ₅₀ = 6.35 μg/ml	[3]
Bugula neritina larvae	Lethality Assay	LC ₅₀ > 200 μg/ml	[3]


Mechanism of Action: Antithrombotic Effects

Recent studies have revealed that the antithrombotic activity of **Brevianamide F** is associated with the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the coagulation cascade.[4]

MAPK Signaling Pathway

Brevianamide F has been shown to influence key components of the MAPK signaling pathway, which are known regulators of platelet activation.[4] The proposed mechanism involves the downregulation of this pathway, leading to reduced platelet aggregation and thrombus formation.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Brevianamide F 98% | CAS: 38136-70-8 | AChemBlock [achemblock.com]
- 2. Brevianamide F | C16H17N3O2 | CID 181567 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Brevianamide F Exerts Antithrombotic Effects by Modulating the MAPK Signaling Pathway and Coagulation Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brevianamide F Datasheet DC Chemicals [dcchemicals.com]
- 6. Brevianamide F Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Brevianamide F: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667782#brevianamide-f-iupac-name-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com